Avenoleic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Avenoleic acid is a newly identified oxylipin derived from oat seedsThis compound is primarily localized in the galactolipid fraction of oat seed lipids and has been studied for its unique structural and functional properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Avenoleic acid is synthesized through the catalytic oxidation of linoleic acid in oat seeds. The process involves several enzymes, including lipoxygenases, peroxygenases, and cytochrome P-450s . The pathway converts linoleic acid into an anti-fungal trihydroxy acid, which is then further hydroxylated to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oat seeds followed by a series of purification steps. The seeds are typically extracted with a solvent mixture such as chloroform-methanol or acetone. The extract is then subjected to silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate and purify this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Avenoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as lipoxygenases and peroxygenases.

Reduction: Sodium borohydride can be used for the reduction of related compounds.

Substitution: Involves acylation reactions with specific acylating agents.

Major Products: The major products formed from these reactions include hydroxyoctadecadienoic acids, epoxyoctadecenoic acids, and trihydroxyoctadecenoic acids .

Wissenschaftliche Forschungsanwendungen

Avenoleic acid has several scientific research applications:

Chemistry: Studied for its unique structural properties and potential as a precursor for other oxylipins.

Biology: Investigated for its role in plant defense mechanisms, particularly its anti-fungal properties.

Industry: Used in the production of specialized lipids and as a bioactive compound in functional foods

Wirkmechanismus

Avenoleic acid exerts its effects through its hydroxylated structure, which allows it to interact with various molecular targets. The compound is involved in the catalytic oxidation pathway of linoleic acid, mediated by enzymes such as lipoxygenases and cytochrome P-450s. These interactions lead to the formation of anti-fungal trihydroxy acids, contributing to the plant’s defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

- Hydroxyoctadecadienoic acids

- Epoxyoctadecenoic acids

- Epoxyhydroxyoctadecenoic acids

- Trihydroxyoctadecenoic acids

Uniqueness: Avenoleic acid is unique due to its specific hydroxylation pattern and its localization in the galactolipid fraction of oat seed lipids. This distinct structure imparts unique functional properties, particularly its anti-fungal activity, which sets it apart from other similar oxylipins .

Biologische Aktivität

Avenoleic acid, a fatty acid derived from oats, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified as a long-chain unsaturated fatty acid. Its structure is characterized by a double bond in the cis configuration, contributing to its biological activity. The molecular formula is C18H34O2, and it is primarily found in oat lipids.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it disrupts bacterial cell membranes, leading to increased membrane potential and inhibition of cell growth. For instance, studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains by disrupting their electron transport chains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Bacillus subtilis | 40 μg/mL |

2. Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects in vitro. It significantly reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. In a comparative study with diclofenac sodium, this compound demonstrated lower EC50 values, suggesting higher potency .

Table 2: Anti-Inflammatory Activity Comparison

| Compound | EC50 (μg/mL) |

|---|---|

| This compound | <2 |

| Diclofenac Sodium | 5.47 |

3. Enzyme Inhibition

This compound also inhibits various enzymes linked to metabolic disorders. Notably, it has been tested for its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This property suggests potential applications in managing diabetes by controlling blood sugar levels.

Table 3: Enzyme Inhibition by this compound

| Enzyme | EC50 (μg/mL) |

|---|---|

| α-Amylase | 310 |

| α-Glucosidase | 1310 |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Properties : A study conducted by Galbraith et al. demonstrated that this compound effectively inhibited oxygen uptake in Bacillus megaterium, showcasing its ability to disrupt bacterial metabolism .

- Anti-Inflammatory Mechanism : Research published in MDPI indicated that this compound significantly downregulated inflammatory markers in human cell lines, suggesting its potential for treating inflammatory diseases .

- Diabetes Management Potential : A recent study evaluated the inhibitory effects of this compound on carbohydrate-digesting enzymes, finding promising results that support its use as a dietary supplement for glycemic control .

Eigenschaften

CAS-Nummer |

177931-23-6 |

|---|---|

Molekularformel |

C18H32O3 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

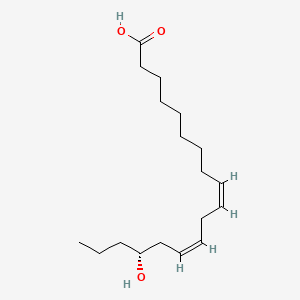

(9Z,12Z)-15-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10- |

InChI-Schlüssel |

MZQXAWAWDWCIKG-OHPMOLHNSA-N |

SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

Isomerische SMILES |

CCCC(C/C=C\C/C=C\CCCCCCCC(=O)O)O |

Kanonische SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

Synonyme |

(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid; _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid; 15(R)-Hydroxylinoleic Acid; 15-Hydroxyoctadecadienoic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.